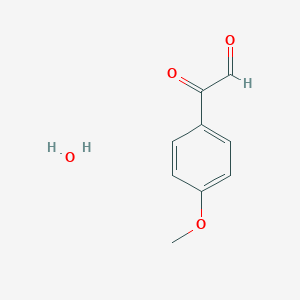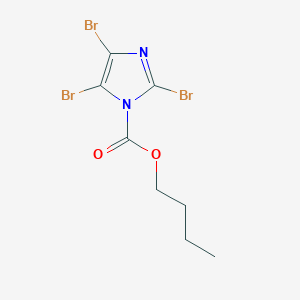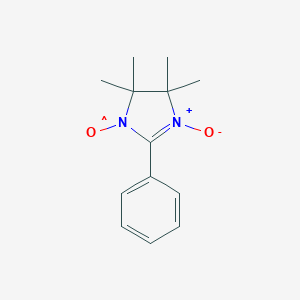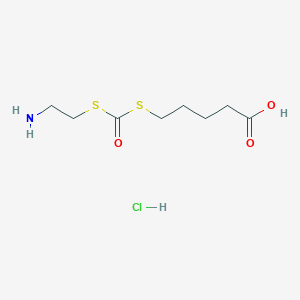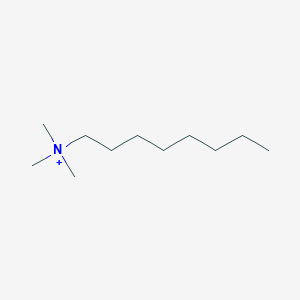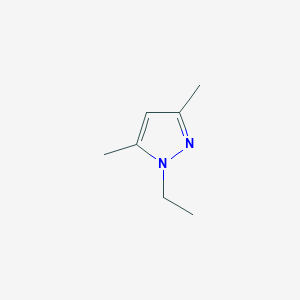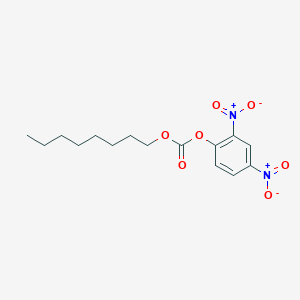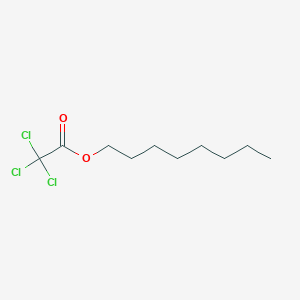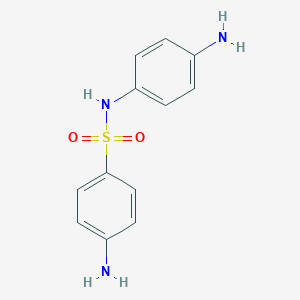
4-Amino-n-(4-aminophenyl)benzenesulfonamide
Vue d'ensemble
Description
4-Amino-N-(4-aminophenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound features an aromatic sulfonamide group, which is a common moiety in many therapeutic agents due to its ability to interact with various biological targets.
Synthesis Analysis
The synthesis of derivatives of 4-amino-N-(4-aminophenyl)benzenesulfonamide can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, which has been shown to be highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Another method includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine to form novel compounds, which are then characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been extensively studied. For instance, the crystal structures of certain compounds in complex with human carbonic anhydrase II have been determined to understand the binding potencies of these inhibitors . Additionally, the structural and spectroscopic properties of synthesized sulfonamide compounds have been characterized using techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography, providing insights into their molecular geometries and electronic structures .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions that are central to their biological activity. For example, they can act as inhibitors for enzymes like kynurenine 3-hydroxylase, with certain derivatives showing high-affinity inhibition and the ability to increase kynurenic acid concentration in vivo . They also exhibit inhibitory activities against other enzymes such as acrosin and aldose reductase , indicating their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(4-aminophenyl)benzenesulfonamide derivatives are crucial for their biological function and pharmacokinetic profile. Computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT, have been used to predict properties such as absorption wavelengths, vibrational frequencies, and NMR chemical shifts, which are in good agreement with experimental data . The antimicrobial activity and molecular docking studies of these compounds have also been explored, providing further understanding of their interactions with biological targets . Additionally, the inhibitory effects of these compounds on various carbonic anhydrase isozymes have been quantified, revealing their selectivity and potency .
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel sulfonamide derivatives, including those similar to 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide, have been synthesized and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These studies help in understanding their molecular geometry and chemical properties, providing insights into their potential applications in various fields (Demircioğlu et al., 2018).
Antimicrobial Activity
- Some derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been studied for their antimicrobial properties. Research has shown that these compounds can be effective against various microbial strains, indicating their potential in developing new antimicrobial agents (El-Gaby et al., 2018).
Photodynamic Therapy in Cancer Treatment
- Derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide, such as zinc phthalocyanine compounds, have been investigated for their applications in photodynamic therapy, a treatment method for cancer. These compounds have shown promising results due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for the treatment of cancer (Pişkin et al., 2020).
Inhibition of Enzymes and Biological Activities
- Various derivatives of 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been found to inhibit specific enzymes, such as carbonic anhydrases, which are significant in regulating physiological processes. This inhibition suggests their potential use in treating diseases associated with these enzymes, like glaucoma and certain cancers (Casini et al., 2002).
Structural Studies for Drug Development
- The crystal structures of compounds related to 4-Amino-N-(4-Aminophenyl)Benzenesulfonamide have been determined, providing valuable information for the design and development of new drugs. Understanding these structures helps in predicting and enhancing their biological activities and pharmacokinetic properties (Kovalchukova et al., 2013).
Safety And Hazards
The safety information for “4-Amino-n-(4-aminophenyl)benzenesulfonamide” includes several hazard statements: H302+H312-H315-H318-H411 . The precautionary statements include P264-P270-P273-P280-P301+P312+P330-P302+P352+P312-P305+P351+P338+P310-P332+P313-P391-P501 . It is recommended to keep it in a dark place, sealed in dry, at room temperature .
Propriétés
IUPAC Name |
4-amino-N-(4-aminophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOAIKNLRVQTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884935 | |
| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-n-(4-aminophenyl)benzenesulfonamide | |
CAS RN |
16803-97-7 | |
| Record name | 4,4′-Diaminobenzenesulfonanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 4-[(tert-butylthio)methyl]-3-methyl-](/img/structure/B97680.png)
